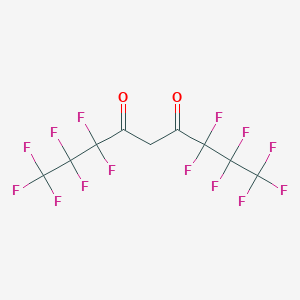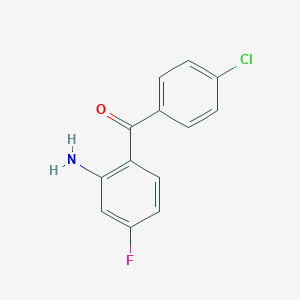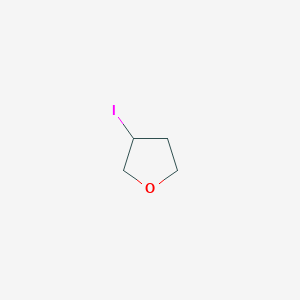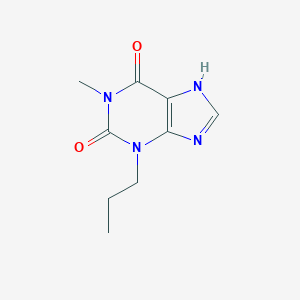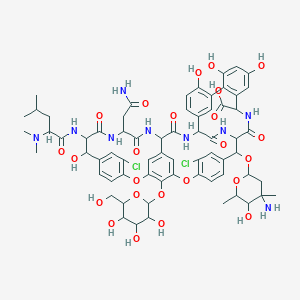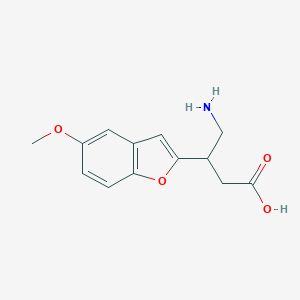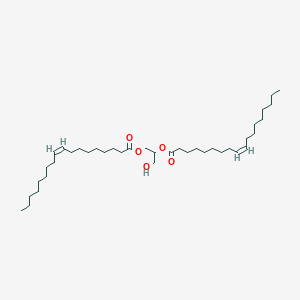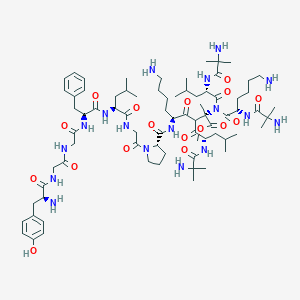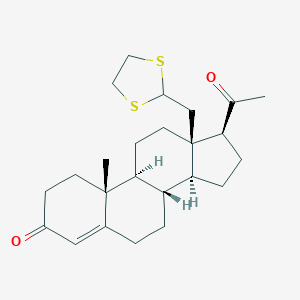
4-(3-Nitrophenyl)morpholin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(3-Nitrophenyl)morpholine involves a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. This process includes rearrangement, condensation, and nucleophilic substitution reactions. The structural confirmation of the synthesized compound is typically achieved through H NMR and MS spectrum analyses (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-(3-Nitrophenyl)morpholine and related compounds has been extensively studied through techniques such as X-ray crystallography. These studies provide detailed insights into the conformation and configuration of the molecules, aiding in understanding their chemical behavior and reactivity (Ibiş et al., 2010).
Chemical Reactions and Properties
4-(3-Nitrophenyl)morpholine undergoes various chemical reactions, including nitration processes that are critical for the synthesis of nitro-substituted analogs. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with specific properties (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of 4-(3-Nitrophenyl)morpholine, including its crystalline structure, have been characterized using powder X-ray diffraction. This analysis provides valuable information on the compound's crystallography, which is essential for understanding its stability, solubility, and other physical characteristics (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-(3-Nitrophenyl)morpholine have been explored through various studies focusing on its reactivity in different chemical reactions. These studies include investigations into its nucleophilicity, electrophilicity, and its behavior in complex organic syntheses. Such research is instrumental in expanding the applications of 4-(3-Nitrophenyl)morpholine in medicinal chemistry and drug development (Um et al., 2015).
Wissenschaftliche Forschungsanwendungen
Katalytische Abbaureaktion von Farbstoffen
4-(3-Nitrophenyl)morpholin wurde bei der katalytischen Abbaureaktion von Phenothiazin-Farbstoffen eingesetzt . Speziell wurden mit Gold-Nanopartikeln dekorierte, erdbauende Ton-Nanoröhren als Katalysatoren für den Abbau von Azurblau B (AZB) und Toluidinblau O (TBO) Farbstoffen und auch für die sauberere Reduktion von this compound verwendet .
Reduktion von this compound
Die Verbindung wurde im Reduktionsprozess von this compound zu 4-Morpholinoanilin (MAN) im Natriumborhydrid (NaBH4) Medium eingesetzt . Dieser Prozess erreichte eine Reduktion von bis zu 97% in 11 Minuten, ohne die Bildung von Nebenprodukten .
Vorläufer in der medizinischen Chemie
This compound wurde in der medizinischen Chemie häufig als Vorläufer verwendet . Nach der Reduktion der Nitrogruppe in der Verbindung kann das resultierende 4-Thiomorpholinoanilin als Baustein in Amid-Kupplungsreaktionen verwendet werden .
Antidiabetika: Die Verbindung wurde bei der Entwicklung von Antidiabetika eingesetzt .
Antimigräne-Medikamente: Sie wurde auch in den Bereichen der Antimigräne-Medikamente eingesetzt .
Kinase-Inhibitoren: Die Verbindung wurde bei der Entwicklung von Kinase-Inhibitoren eingesetzt
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been reported to exhibit antibacterial activity, suggesting that they may interact with bacterial cells .
Biochemical Pathways
Morpholine derivatives have been used in the development of various drugs, including antidiabetic, antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
Pharmacokinetics
It’s known that the thiomorpholine group serves as a replacement of the morpholine group in drug development, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
Result of Action
Morpholine-modified agents have been reported to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It’s known that gold nanoparticle–decorated earth-abundant clay nanotubes can act as catalysts for the degradation of phenothiazine dyes and reduction of 4-(4-nitrophenyl)morpholine .
Eigenschaften
IUPAC Name |
4-(3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKECFAGKGYRYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361387 | |
| Record name | 4-(3-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116922-22-6 | |
| Record name | 4-(3-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-NITROPHENYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

